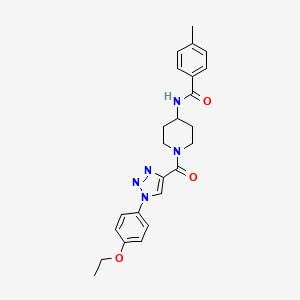
N-(1-(1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methylbenzamide is a compound characterized by its intricate structure, featuring a combination of 1H-1,2,3-triazole, piperidin, and benzamide moieties. This compound's unique configuration allows for diverse applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methylbenzamide typically involves a multi-step process:
Formation of the 4-ethoxyphenyl-1H-1,2,3-triazole: : Starting with a Click Chemistry reaction between an azide and an alkyne.
Coupling Reaction: : The resulting triazole is then coupled with a piperidin-4-yl group through a carbonyl linkage, using reagents such as EDCI (ethyl(dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Final Amidation: : The final step involves amidation to introduce the 4-methylbenzamide group.
Industrial Production Methods
In industrial settings, this compound can be synthesized on a larger scale using optimized reaction conditions to ensure high yield and purity. Process optimization might include the use of automated reactors and continuous flow systems, which allow for better control over reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-(1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methylbenzamide can undergo various chemical reactions:
Oxidation: : The benzamide moiety may be prone to oxidation under specific conditions, yielding corresponding oxidized products.
Reduction: : Reduction reactions might target the carbonyl groups, converting them into their corresponding alcohols or amines.
Substitution: : The aromatic rings and triazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: : Lithium aluminium hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution: : Halogenated solvents, acidic or basic catalysts
Major Products
Oxidation: : Hydroxylated derivatives
Reduction: : Alcohols, amines
Substitution: : Halogenated or alkylated derivatives
Applications De Recherche Scientifique
Chemistry
This compound is used as a building block for the synthesis of more complex molecules in medicinal chemistry and material science.
Biology
In biological research, it acts as a molecular probe to study biochemical pathways and enzyme functions.
Medicine
The potential therapeutic uses include acting as a lead compound for drug development, targeting various biological pathways for diseases such as cancer, inflammation, and neurological disorders.
Industry
In industry, it can be employed in the development of novel materials, including polymers and advanced composites, due to its stable and versatile structure.
Mécanisme D'action
The mechanism of action of N-(1-(1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methylbenzamide involves interaction with specific molecular targets such as enzymes, receptors, or ion channels. The triazole ring can act as a bioisostere, mimicking the function of other bioactive molecules and modulating biological activity by binding to these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methylbenzamide
N-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methylbenzamide
Highlighting Its Uniqueness
Compared to similar compounds, N-(1-(1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methylbenzamide features an ethoxy group that can enhance its solubility and bioavailability. This structural modification might lead to improved pharmacokinetic properties, making it a preferable candidate in drug design and development.
Propriétés
IUPAC Name |
N-[1-[1-(4-ethoxyphenyl)triazole-4-carbonyl]piperidin-4-yl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3/c1-3-32-21-10-8-20(9-11-21)29-16-22(26-27-29)24(31)28-14-12-19(13-15-28)25-23(30)18-6-4-17(2)5-7-18/h4-11,16,19H,3,12-15H2,1-2H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXAZOMDKJNIFPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

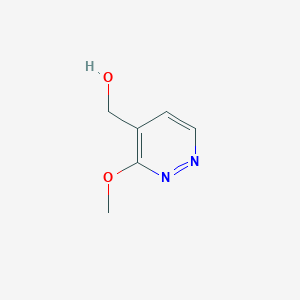
![1-methyl-3-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carbonyl)pyridin-2(1H)-one](/img/structure/B2447739.png)
![isopropyl 2-(7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)acetate](/img/structure/B2447741.png)
![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2447742.png)
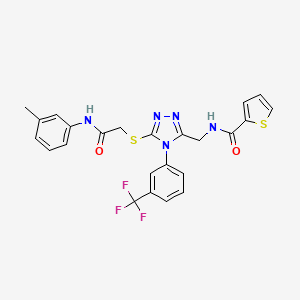


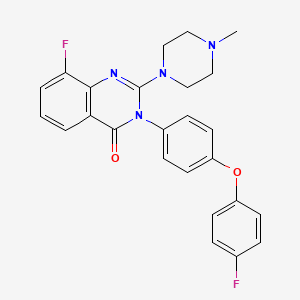

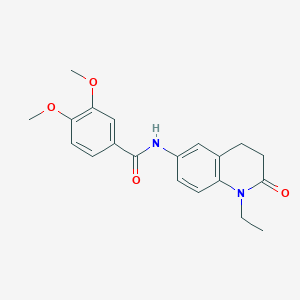
![N-[(4-Sulfamoylphenyl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2447755.png)
![2-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2447756.png)
![1-[(3-chlorophenyl)methyl]-3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2447758.png)
